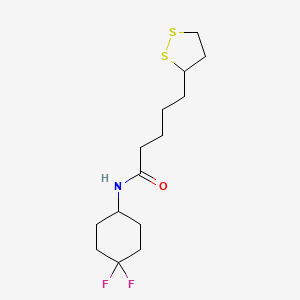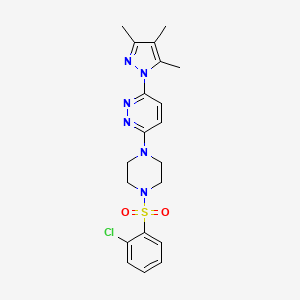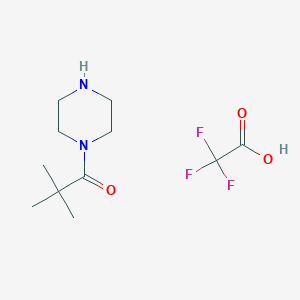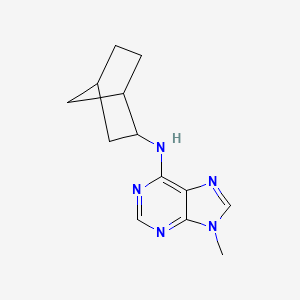
N-(4,4-difluorocyclohexyl)-5-(1,2-dithiolan-3-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-difluorocyclohexyl)-5-(1,2-dithiolan-3-yl)pentanamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the amide family and is synthesized using a unique method that involves the reaction of 1,2-dithiolan-3-yl)pentanamine with 4,4-difluorocyclohexanone.
Wissenschaftliche Forschungsanwendungen
In Vivo Monitoring of H2O2 in Parkinson’s Disease Models
A study by Luo et al. (2022) highlights the development of electrochemical sensors for in vivo monitoring of hydrogen peroxide (H2O2) in the brain of Parkinson's disease (PD) mouse models. The research utilizes derivatives closely related to N-(4,4-difluorocyclohexyl)-5-(1,2-dithiolan-3-yl)pentanamide as probes for H2O2 detection. This application is crucial for understanding the role of reactive oxygen species in neurological diseases and could potentially be extended to the compound , given its structural similarity and reactive potential with H2O2 Luo et al., 2022.
Lead Tetraacetate Reactions
Research by Acott, Beckwith, and Hassanali (1968) on the reactions of lead tetraacetate with primary carboxamides, including pentanamide, yields insights into the chemical transformations that compounds like this compound might undergo. Such reactions are foundational in organic synthesis and may influence the development of novel synthetic routes or the modification of molecules for enhanced biological activity Acott et al., 1968.
Binding Behavior of Disulfide-tethered Ligands
Montgomery et al. (2011) explored the binding behavior of disulfide-tethered bipyridine ligands and their complexes, which share functional group similarities with the compound of interest. Such studies are vital for understanding the interaction mechanisms of these compounds with metal surfaces, potentially guiding the design of sensors or catalytic systems Montgomery et al., 2011.
Spectroscopic and Molecular Modelling of Supramolecular Complexes
A study by Bouzit et al. (2016) on the supramolecular complexes of β-cyclodextrin with structurally similar compounds provides a foundation for understanding how this compound might form inclusion complexes. This research is relevant for pharmaceutical applications, where the formation of such complexes can enhance the solubility and stability of drug molecules Bouzit et al., 2016.
Amphiphilic Polymer Synthesis
Research by Winnik et al. (1992) into the synthesis of amphiphilic polymers using a lipophilic radical initiator presents a potential application area for compounds with similar functional groups. These polymers have important applications in drug delivery systems, highlighting a possible research direction for this compound in the development of novel delivery vehicles Winnik et al., 1992.
Eigenschaften
IUPAC Name |
N-(4,4-difluorocyclohexyl)-5-(dithiolan-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NOS2/c15-14(16)8-5-11(6-9-14)17-13(18)4-2-1-3-12-7-10-19-20-12/h11-12H,1-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEDHIGXUJFGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCCCC2CCSS2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2888014.png)
![3-[(4-tert-butylphenyl)sulfonyl]-6-chloro-2H-chromen-2-one](/img/structure/B2888016.png)

![2-(2-Chloropropanoyl)-N-[2-(4-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2888021.png)
![2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2888024.png)
![N-(2-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2888025.png)





![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2888034.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2888035.png)
![N-(furan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2888036.png)